Dipropyl trisulfide
Overview
Description
Dipropyl trisulfide is an organosulfur compound with the molecular formula C6H14S3. It is known for its distinctive odor, which resembles that of garlic or onions . This compound is a member of the organosulfur family and is commonly found in various Allium species such as onions, garlic, and leeks . It is a colorless to light yellow liquid that is almost insoluble in water but soluble in ethanol and oils .
Mechanism of Action
Dipropyl trisulfide is an organic sulfur compound with the molecular formula C6H14S3 . It is a colorless to pale yellow liquid with a strong garlic-like odor . This compound is found naturally in onions, leeks, fried onions, and fried peanuts, and can be used as a food flavoring .
Biochemical Pathways
Organopolysulfides, a group of compounds to which this compound belongs, have been shown to have cardioprotective properties . They can release hydrogen sulfide, scavenge radicals, and inhibit enzymes, thereby affecting various biochemical pathways .
Pharmacokinetics
It is known that the compound is almost insoluble in water but soluble in ethanol and oils . This could potentially impact its bioavailability.
Result of Action
Organopolysulfides, including this compound, have been associated with cardioprotective effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s strong garlic-like odor suggests that it may volatilize easily, which could affect its stability and efficacy. Furthermore, its solubility properties could influence its absorption and distribution in the body .
Biochemical Analysis
Biochemical Properties
Dipropyl trisulfide plays a significant role in biochemical reactions, particularly due to its sulfur content. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress, such as glutathione S-transferase. This interaction helps in reducing oxidative damage in cells. Additionally, this compound can form disulfide bonds with cysteine residues in proteins, altering their structure and function .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes. This activation helps in protecting cells from oxidative stress. Moreover, this compound has been reported to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. At the molecular level, this compound can bind to thiol groups in proteins, leading to the formation of mixed disulfides. This binding can result in the inhibition or activation of enzyme activity. For instance, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, this compound can modulate gene expression by affecting transcription factors such as NF-κB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its antioxidant properties. Its efficacy may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can exhibit toxic effects, including liver damage and gastrointestinal disturbances. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and reduction reactions. Enzymes such as cytochrome P450 and glutathione S-transferase play crucial roles in its metabolism. The metabolic products of this compound can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. This accumulation can enhance its biological effects but also poses a risk of toxicity at high concentrations .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. This compound can also be found in the mitochondria, where it influences mitochondrial function and energy metabolism. Post-translational modifications, such as the formation of disulfide bonds, can direct this compound to specific cellular compartments .
Preparation Methods
Dipropyl trisulfide can be synthesized through several methods. One common synthetic route involves the reaction of propyl halides with alkali metal polysulfides . For instance, 1-bromopropane can react with sodium polysulfide to form this compound. The reaction conditions typically involve heating and stirring the reactants in an appropriate solvent.
Industrial production methods often utilize the Westlake reaction, where the corresponding disulfide is reacted with sulfur to form the trisulfide . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Dipropyl trisulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction of this compound can yield dipropyl disulfide and propyl mercaptan.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dipropyl trisulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Industry: This compound is used as a flavoring agent in the food industry due to its strong garlic-like odor.
Comparison with Similar Compounds
Dipropyl trisulfide is unique among organosulfur compounds due to its specific structure and properties. Similar compounds include:
- Diallyl disulfide
- Diallyl trisulfide
- Dipropyl disulfide
- 1-Propenylpropyl disulfide
- Allyl methyl disulfide
- Dimethyl disulfide
Compared to these compounds, this compound has a distinct odor and specific biological activities, making it valuable in various applications.
Properties
IUPAC Name |
1-(propyltrisulfanyl)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S3/c1-3-5-7-9-8-6-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZXPZNJTZIGBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSSSCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047401 | |
Record name | Dipropyl trisulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with powerful, diffusive garlic-like odour | |
Record name | Dipropyl trisulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/152/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
86.00 to 89.00 °C. @ 1.50 mm Hg | |
Record name | Dipropyl trisulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032825 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, almost insoluble in water; soluble in alcohol and oils | |
Record name | Dipropyl trisulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032825 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Dipropyl trisulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/152/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.952 | |
Record name | Dipropyl trisulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/152/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6028-61-1 | |
Record name | Dipropyl trisulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6028-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-n-propyl trisulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006028611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trisulfide, dipropyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dipropyl trisulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipropyl trisulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPROPYL TRISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4529NM2C1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dipropyl trisulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032825 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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